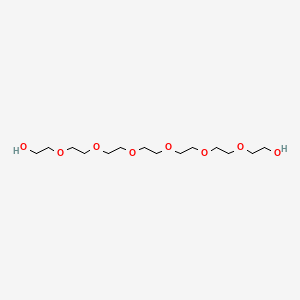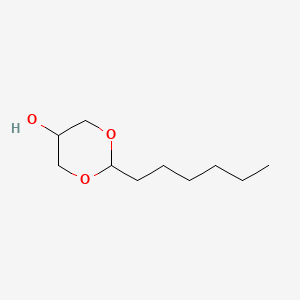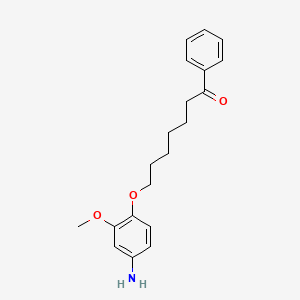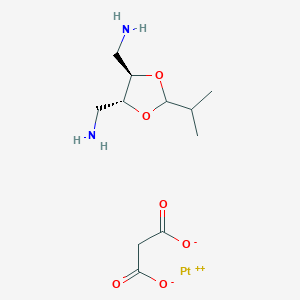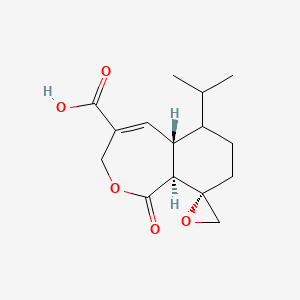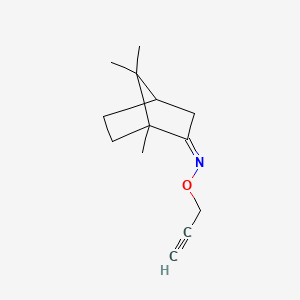
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Übersicht
Beschreibung
JWH 193 is a synthetic cannabinoid from the aminoalkylindole and naphthoylindole families. It acts as a cannabinoid receptor agonist, binding to the central cannabinoid receptor 1 with high affinity. This compound was invented by the pharmaceutical company Sanofi-Winthrop in the early 1990s .
Wissenschaftliche Forschungsanwendungen
JWH 193 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cannabinoide verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf Cannabinoidrezeptoren, um die physiologischen und pharmakologischen Eigenschaften synthetischer Cannabinoide zu verstehen.
Medizin: Obwohl klinisch nicht eingesetzt, wird JWH 193 wegen seiner potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften untersucht.
Wirkmechanismus
JWH 193 entfaltet seine Wirkungen durch Bindung an den zentralen Cannabinoidrezeptor 1 mit hoher Affinität. Diese Interaktion aktiviert den Rezeptor und führt zu verschiedenen physiologischen Reaktionen. Zu den beteiligten molekularen Zielen und Wegen gehören die Modulation der Neurotransmitterfreisetzung und die Aktivierung intrazellulärer Signaltransduktionskaskaden .
Wirkmechanismus
Target of Action
JWH-193, also known as (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone, is a synthetic cannabinoid that primarily targets the cannabinoid receptor 1 (CB1 receptor) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and plays a crucial role in the endocannabinoid system .
Mode of Action
JWH-193 acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with high affinity, around seven times more tightly than its parent compound JWH-200 . This binding triggers a series of intracellular events, leading to changes in the cellular activity .
Biochemical Pathways
The interaction of JWH-193 with the CB1 receptor affects various biochemical pathways. The activation of the CB1 receptor can influence the activity of adenylate cyclase and various ion channels, leading to changes in the levels of cyclic AMP and intracellular calcium . These changes can further affect downstream signaling pathways, influencing various cellular processes such as neurotransmission .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body
Result of Action
The activation of the CB1 receptor by JWH-193 can lead to various molecular and cellular effects. These effects can include changes in neurotransmitter release, alterations in ion channel activity, and modulation of intracellular signaling pathways . These changes can influence various physiological processes, potentially leading to the psychoactive effects often associated with cannabinoids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH-193. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of JWH-193 . Additionally, individual factors such as the user’s metabolic rate, body mass, and health status can also influence the effects of JWH-193
Biochemische Analyse
Biochemical Properties
JWH-193 plays a significant role in biochemical reactions by acting as a potent agonist of the CB1 receptor. It has a binding affinity at the CB1 receptor of 6 nM, which is approximately seven times tighter than its parent compound, JWH-200 . This interaction with the CB1 receptor influences various biochemical pathways, including those involved in pain modulation, appetite regulation, and mood stabilization. The compound’s high affinity for the CB1 receptor suggests strong interactions with G-protein coupled receptors, leading to downstream signaling effects .
Cellular Effects
JWH-193 impacts various cell types and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. As a CB1 receptor agonist, JWH-193 influences the endocannabinoid system, which plays a crucial role in maintaining cellular homeostasis. The activation of CB1 receptors by JWH-193 can lead to changes in intracellular calcium levels, cyclic AMP production, and activation of mitogen-activated protein kinases (MAPKs) . These changes can affect cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, JWH-193 exerts its effects by binding to the CB1 receptor, a G-protein coupled receptor. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels. The reduction in cyclic AMP levels subsequently affects protein kinase A (PKA) activity, leading to alterations in gene expression . Additionally, JWH-193 can modulate ion channels and other signaling molecules, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH-193 can change over time due to its stability and degradation. Studies have shown that synthetic cannabinoids like JWH-193 can remain stable for extended periods under controlled conditions . Prolonged exposure to JWH-193 may lead to receptor desensitization and downregulation, affecting its long-term efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects can diminish over time, necessitating higher doses to achieve the same response .
Dosage Effects in Animal Models
The effects of JWH-193 vary with different dosages in animal models. At low doses, JWH-193 can produce analgesic and anti-inflammatory effects by activating the CB1 receptor . At higher doses, the compound may induce adverse effects such as hypothermia, catalepsy, and reduced locomotor activity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
JWH-193 undergoes metabolic transformations primarily through hydroxylation and carboxylation, followed by glucuronidation . These metabolic pathways involve enzymes such as cytochrome P450s, which facilitate the oxidation of JWH-193 to its hydroxylated and carboxylated metabolites. The metabolites are then conjugated with glucuronic acid, enhancing their solubility and excretion .
Transport and Distribution
Within cells and tissues, JWH-193 is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues such as the brain. JWH-193’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and clearance .
Subcellular Localization
JWH-193’s subcellular localization is primarily within the cell membrane, where it interacts with CB1 receptors . The compound’s localization is facilitated by its lipophilic properties, allowing it to integrate into the lipid bilayer of the cell membrane. This integration is crucial for its interaction with membrane-bound receptors and subsequent signaling events .
Vorbereitungsmethoden
The synthesis of JWH 193 involves the reaction of 1-(2-morpholin-4-ylethyl)indole with 4-methylnaphthalen-1-ylmethanone. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity
Analyse Chemischer Reaktionen
JWH 193 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
JWH 193 ähnelt anderen synthetischen Cannabinoiden wie JWH 200, JWH 122 und JWH 198. Es weist eine höhere Bindungsaffinität und Potenz im Vergleich zu JWH 200 auf. Ein strukturelles Isomer von JWH 193 mit der Methylgruppe am Indolring anstelle des Naphthoylringes zeigt ebenfalls eine erhöhte Potenz .
Ähnliche Verbindungen
- JWH 200
- JWH 122
- JWH 198
- 6-Methyl-JWH-200
Die Einzigartigkeit von JWH 193 liegt in seiner hohen Bindungsaffinität und Potenz, was es zu einer wertvollen Verbindung für Forschungszwecke macht.
Eigenschaften
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWPPYMDARCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158108 | |
| Record name | JWH-193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-58-1 | |
| Record name | (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133438-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-193 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-193 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


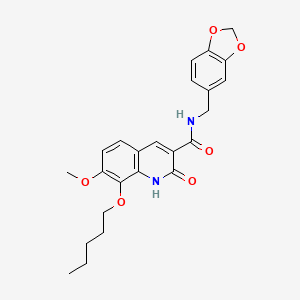
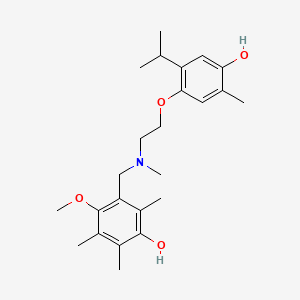
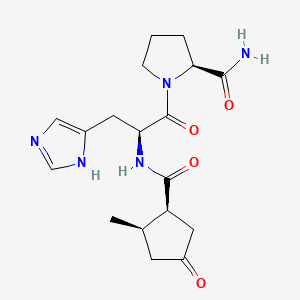


![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
